1-Methoxy-2-hexanol

描述

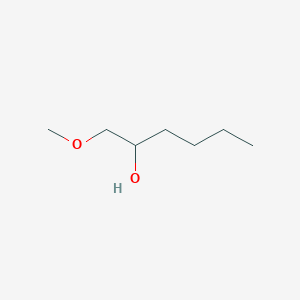

Its molecular formula is C₇H₁₆O₂, and it is structurally characterized by a hexanol backbone modified with a methoxy substituent. The methoxy group enhances its solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, influencing its reactivity and applications in industrial and laboratory settings .

属性

CAS 编号 |

80717-20-0 |

|---|---|

分子式 |

C7H16O2 |

分子量 |

132.20 g/mol |

IUPAC 名称 |

1-methoxyhexan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |

InChI 键 |

ONDSSKDTLGWNOJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(COC)O |

产品来源 |

United States |

准备方法

Industrial-Scale Synthesis via Racemic Catalysts

The patent US6846961B2 outlines a high-efficiency method using propylene oxide (PO) and methanol in the presence of a racemic Co-salen catalyst. Traditional NaOH-catalyzed reactions yield 90% 1-methoxy-2-propanol alongside 10% undesired isomers (e.g., 2-methoxy-1-propanol). The asymmetric Co-salen catalyst enhances selectivity to >95% by leveraging enantioselective ring-opening:

$$

\text{PO} + \text{CH}_3\text{OH} \xrightarrow{\text{Co-salen}} \text{1-Methoxy-2-propanol} + \text{Byproducts}

$$

Key Parameters :

- Methanol-to-PO Ratio : 0.5–5 mol/mol (optimal: 0.9–1.5).

- Temperature : −20°C to 120°C (preferred: 0–60°C).

- Catalyst Form : Homogeneous or immobilized on matrices.

Advantages :

- Continuous or batch reactor compatibility.

- Reduced teratogenic byproducts (e.g., 2-methoxy-1-propanol).

Epoxide Ring-Opening of 1,2-Epoxyhexane

Acid-Catalyzed Conditions

Laboratory-scale synthesis involves nucleophilic attack on 1,2-epoxyhexane under acidic conditions (e.g., H₂SO₄ in methanol). The protonated epoxide directs methoxy addition to the more substituted carbon:

$$

\text{1,2-Epoxyhexane} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{1-Methoxy-2-hexanol}

$$

Optimized Protocol :

- Reagents : 0.5 g 1,2-epoxyhexane, 5 mL methanol, 1 drop H₂SO₄.

- Stirring : 30 minutes at room temperature.

- Workup : Neutralization with NaHCO₃, extraction with diethyl ether.

Base-Catalyzed Conditions

Sodium methoxide (NaOCH₃) promotes attack at the less substituted carbon, but regioselectivity is lower. Competing pathways often yield mixtures, limiting industrial utility.

Williamson Ether Synthesis from 1-Hexene

Epoxidation Followed by Methanolysis

1-Hexene is epoxidized to 1,2-epoxyhexane using peracids (e.g., mCPBA), followed by acid-catalyzed methanolysis:

$$

\text{1-Hexene} \xrightarrow{\text{mCPBA}} \text{1,2-Epoxyhexane} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{this compound}

$$

Challenges :

- Epoxidation requires careful control to avoid over-oxidation.

- Competing diol formation under aqueous conditions.

Hydroboration-Oxidation Route

Hydroboration of 1-hexene with BH₃·THF yields 2-hexanol, which is methylated using methyl iodide or dimethyl sulfate:

$$

\text{1-Hexene} \xrightarrow{\text{BH}3} \text{2-Hexanol} \xrightarrow{\text{CH}3\text{X}} \text{this compound}

$$

Limitations :

- Low regioselectivity in hydroboration step.

- Toxicity of methylating agents.

Comparative Analysis of Methods

Mechanistic Insights and Byproduct Formation

Steric and Electronic Effects

化学反应分析

Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

科学研究应用

1-Methoxy-2-hexanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is utilized in the preparation of various biochemical reagents.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

作用机制

The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .

相似化合物的比较

Key Differences :

- Chain Length: this compound has a longer carbon chain (6 carbons) compared to 1-methoxy-2-propanol (3 carbons) and 2-methoxyethanol (2 carbons) .

- Substituent Type: Unlike 2-ethyl-1-hexanol (ethyl branch), this compound features a methoxy group, altering polarity and reactivity .

- Cyclic vs. Linear: Trans-2-methoxycyclohexanol incorporates a rigid cyclohexane ring, reducing conformational flexibility compared to linear analogs .

Physical and Chemical Properties

Molecular Weight and Boiling Points

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 148.2 (calculated) | ~200 (estimated) | Miscible in organic solvents |

| 1-Methoxy-2-propanol | 106.12 | 120–125 | Water-miscible |

| 2-Ethyl-1-hexanol | 130.23 | 184–185 | Low water solubility |

| 2-Methoxyethanol | 76.09 | 124–125 | Highly water-miscible |

Key Observations :

- The methoxy group in this compound increases its hydrophobicity compared to shorter-chain analogs like 2-methoxyethanol .

- 2-Ethyl-1-hexanol’s higher molecular weight and branched structure contribute to its lower volatility compared to linear-chain alcohols .

Reactivity

- This compound: Expected to undergo typical alcohol reactions (e.g., esterification, oxidation) and ether cleavage under acidic conditions.

- 1-Methoxy-2-propanol: Used as a solvent and intermediate in organic synthesis due to its dual functional groups .

- 2-Ethyl-1-hexanol: Primarily esterified to produce plasticizers (e.g., dioctyl phthalate) for PVC manufacturing .

- 2-Methoxyethanol: Reacts with acids to form esters but is restricted due to toxicity concerns .

Toxicity and Handling

| Compound | Hazards | Safety Precautions |

|---|---|---|

| This compound | Likely skin/eye irritation (inferred) | Use PPE; avoid inhalation |

| 1-Methoxy-2-propanol | Skin/eye irritation (H315, H319) | Ventilation; chemical-resistant gloves |

| 2-Ethyl-1-hexanol | Mild irritation; incompatible with oxidizers | Store away from acids/bases |

| 2-Methoxyethanol | Acute toxicity (H302, H335); reproductive risk | Restricted use; substitute safer alternatives |

Key Safety Notes:

- 2-Methoxyethanol’s high toxicity (oral, dermal, and inhalation routes) has led to regulatory restrictions, unlike 2-ethyl-1-hexanol, which is widely used under standard safety protocols .

- 1-Methoxy-2-propanol’s hazards are mitigated by its lower volatility compared to 2-methoxyethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。